![molecular formula C13H22O3 B14398315 (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid CAS No. 89789-38-8](/img/structure/B14398315.png)
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is a spirocyclic compound characterized by a unique spiro[5.5]undecane skeleton. This structure consists of two fused six-membered rings sharing a single carbon atom, creating a spiro center. The compound’s distinct configuration and functional groups make it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxyspiro[5One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spirocyclic intermediate.
Industrial Production Methods
Industrial production of (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.
化学反応の分析
Types of Reactions
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different spirocyclic derivatives.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetic acid group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or carboxylic acid, while reduction can produce various spirocyclic alcohols.
科学的研究の応用
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which (1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for target molecules .
類似化合物との比較
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but includes nitrogen and oxygen atoms in the rings.
Uniqueness
(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid is unique due to its specific functional groups and the presence of a hydroxy and acetic acid moiety. These groups provide distinct reactivity and potential for various applications compared to other spirocyclic compounds.
特性
CAS番号 |
89789-38-8 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
2-(5-hydroxyspiro[5.5]undecan-5-yl)acetic acid |
InChI |
InChI=1S/C13H22O3/c14-11(15)10-13(16)9-5-4-8-12(13)6-2-1-3-7-12/h16H,1-10H2,(H,14,15) |
InChIキー |
MFSANQVDRSODKF-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CCCCC2(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


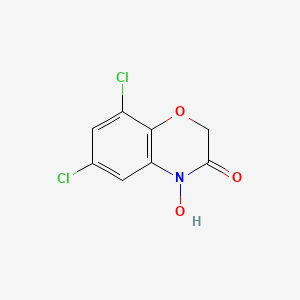
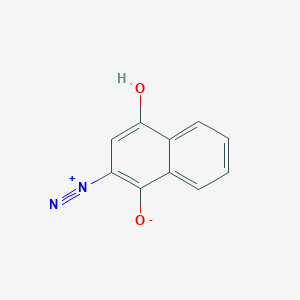
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

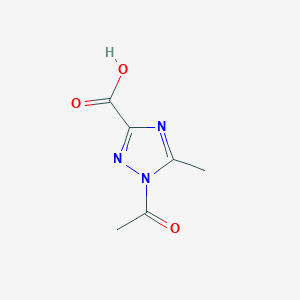
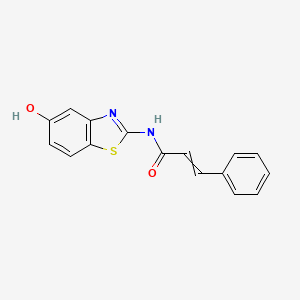
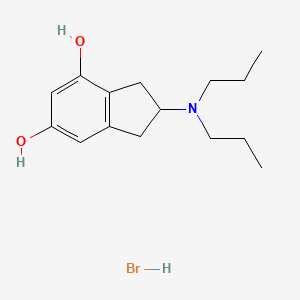
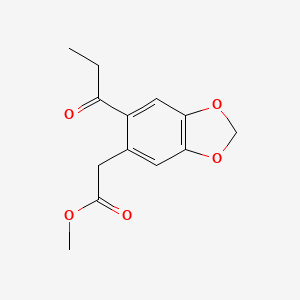
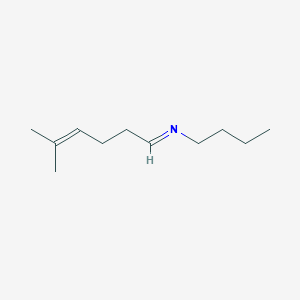
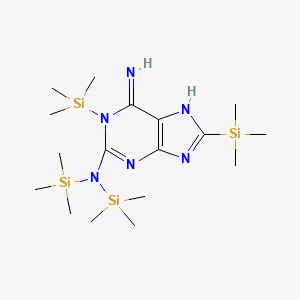
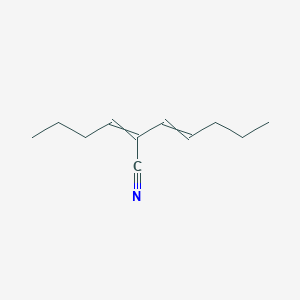
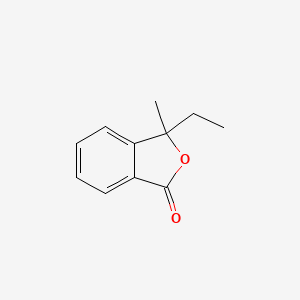
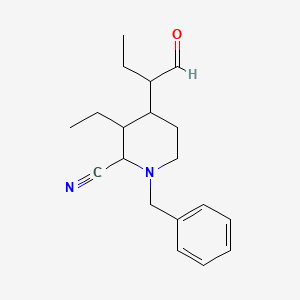
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
